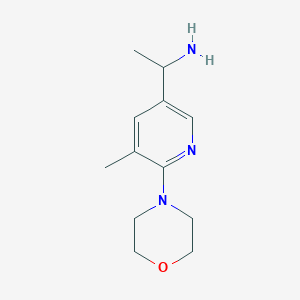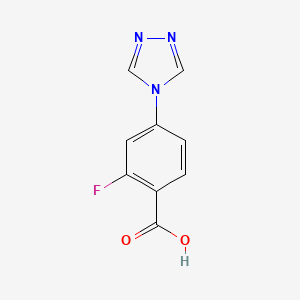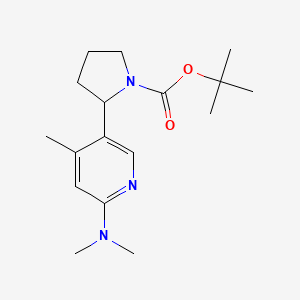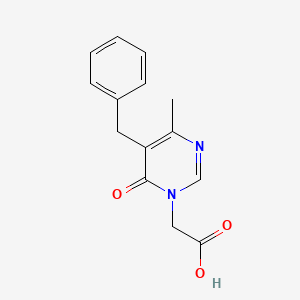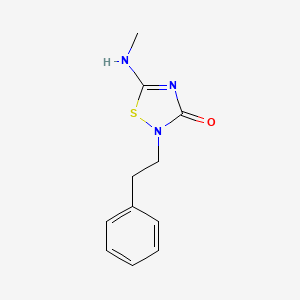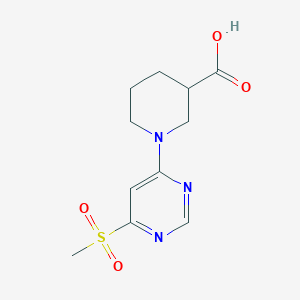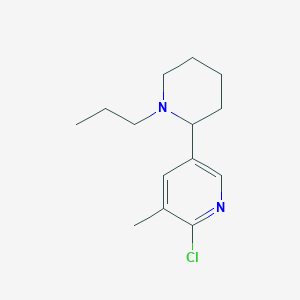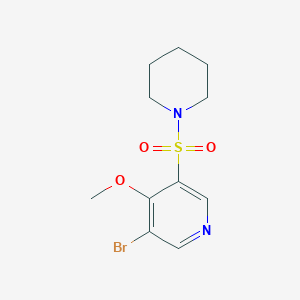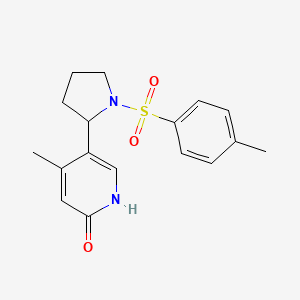
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is a complex organic compound characterized by the presence of a pyridine ring substituted with a methyl group, a tosylated pyrrolidine ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the tosylated pyrrolidine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tosyl group or to modify the pyridine ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tosyl group can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the tosylated pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol.
Pyridine Derivatives: Compounds like 4-methylpyridine and 2-hydroxypyridine are structurally related to the pyridine ring in the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a tosylated pyrrolidine ring and a hydroxyl-substituted pyridine ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-9-3-4-16(19)15-11-18-17(20)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,20) |
Clé InChI |
CVTVLXFXPUMYEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


